1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine
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Overview
Description
1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring attached to an adamantyl group The adamantyl group is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method includes the use of a base-mediated cyclization reaction where the adamantane derivative is reacted with pyrrolidine in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides rigidity and stability, allowing the compound to fit into the active sites of enzymes or receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-Adamantylpyrrolidine: Similar structure but lacks the additional pyrrolidine ring.
2-Adamantylpyrrolidine: Similar structure with the adamantyl group attached at a different position.
1-(1-Adamantyl)pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group, providing different chemical properties.
Uniqueness: 1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine is unique due to the presence of both the adamantyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these two moieties allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C18H30N2 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(6-pyrrolidin-1-yl-2-adamantyl)pyrrolidine |
InChI |
InChI=1S/C18H30N2/c1-2-6-19(5-1)17-13-9-15-11-14(17)12-16(10-13)18(15)20-7-3-4-8-20/h13-18H,1-12H2 |
InChI Key |
DHMVYLKPSRWGRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2C3CC4CC2CC(C3)C4N5CCCC5 |
Origin of Product |
United States |
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